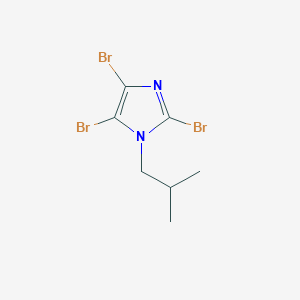
2,4,5-Tribromo-1-isobutyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromo-1-isobutyl-1H-imidazole is a brominated derivative of imidazole, a heterocyclic organic compound It is characterized by the presence of three bromine atoms at positions 2, 4, and 5 on the imidazole ring, and an isobutyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-isobutyl-1H-imidazole typically involves the bromination of 1-isobutylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Tribromo-1-isobutyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
2,4,5-Tribromo-1-isobutyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,5-Tribromo-1-isobutyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Tribromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an isobutyl group.
2,4,5-Tribromoimidazole: Lacks the isobutyl group, making it less hydrophobic.
Uniqueness
2,4,5-Tribromo-1-isobutyl-1H-imidazole is unique due to the presence of the isobutyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other brominated imidazoles and may contribute to its specific applications and effects .
Propriétés
Formule moléculaire |
C7H9Br3N2 |
|---|---|
Poids moléculaire |
360.87 g/mol |
Nom IUPAC |
2,4,5-tribromo-1-(2-methylpropyl)imidazole |
InChI |
InChI=1S/C7H9Br3N2/c1-4(2)3-12-6(9)5(8)11-7(12)10/h4H,3H2,1-2H3 |
Clé InChI |
FHWAJFPBASHYOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=C(N=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
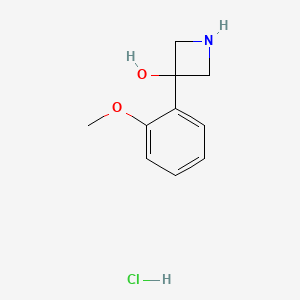
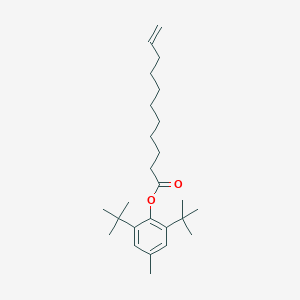
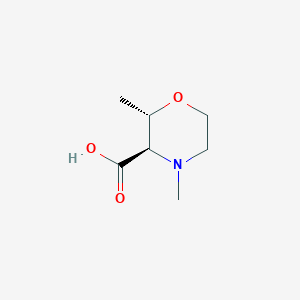
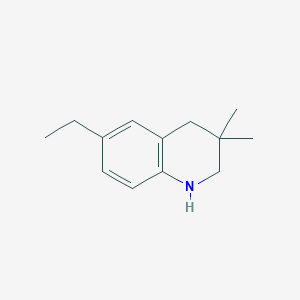
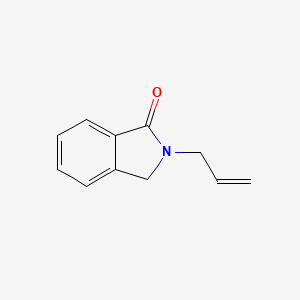
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)


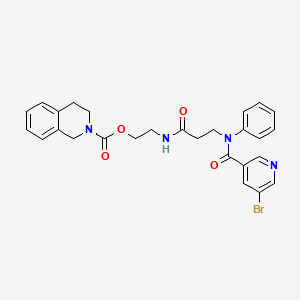

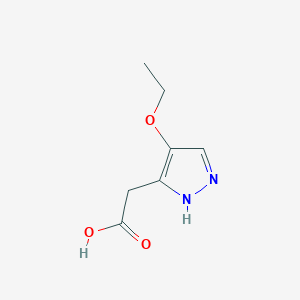
![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
